BRD4 degrader AT1

Description

Properties

IUPAC Name |

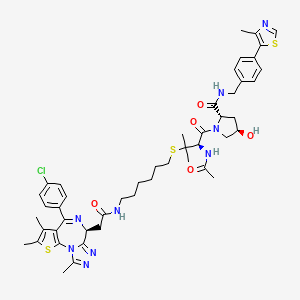

(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZDYHMCMIGGV-TZPPCSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H58ClN9O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Basis of AT1's Selectivity for BRD4: A Deep Dive into PROTAC-Mediated Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of target proteins rather than merely inhibiting their function. AT1, a PROTAC composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the (+)-JQ1 ligand for the bromodomain and extra-terminal (BET) family of proteins, demonstrates remarkable selectivity for the degradation of BRD4 over its closely related family members, BRD2 and BRD3. This technical guide elucidates the structural underpinnings of this selectivity, providing a comprehensive overview of the key molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this system. The insights presented herein are critical for the rational design of next-generation selective protein degraders.

Introduction: The PROTAC Approach to Targeted Protein Degradation

PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target by the proteasome.[1] This "event-driven" pharmacology offers several advantages over traditional "occupancy-driven" inhibition, including the potential for catalytic activity and the ability to target proteins previously considered "undruggable".[2]

AT1 is a highly selective BRD4 degrader that was developed through a structure-guided design approach.[3][4] Its design was informed by the crystal structure of the ternary complex formed by the PROTAC MZ1, the second bromodomain of BRD4 (BRD4BD2), and the VHL E3 ligase complex.[3][5] This guide will delve into the structural details of this ternary complex and explain how these insights led to the creation of the highly selective AT1.

The Structural Basis of Selectivity: Insights from the MZ1 Ternary Complex

The foundation for understanding AT1's selectivity lies in the crystal structure of the BRD4BD2:MZ1:VHL ternary complex.[3][5] This structure revealed that the PROTAC does not simply act as a passive linker, but instead induces new protein-protein interactions between BRD4BD2 and VHL, leading to a highly cooperative and stable complex.[6][7]

Cooperative Ternary Complex Formation

The key to the selectivity of PROTACs like MZ1 and AT1 is the concept of cooperativity (α) . In this context, cooperativity refers to the enhanced binding affinity of one protein for the PROTAC when the other protein is already bound. A cooperativity value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Isothermal titration calorimetry (ITC) studies have shown that the formation of the BRD4BD2:MZ1:VHL complex is highly cooperative.[3] This cooperativity arises from favorable protein-protein interactions between BRD4BD2 and VHL that are only possible when they are brought together by the PROTAC.[8] These induced interactions are a critical determinant of the selectivity of degradation.[9]

Structure-Guided Design of AT1

The crystal structure of the MZ1 ternary complex showed that the polyethylene glycol (PEG) linker of MZ1 folds back on itself.[3] This observation led to the hypothesis that a shorter, more rigid linker could better discriminate between the different BET family members.[1] AT1 was designed based on this principle, connecting the VHL ligand and the JQ1 moiety through a more direct vector identified from the MZ1 complex structure.[1][3] This design resulted in a PROTAC that retains strong binding to BRD4BD2 and VHL but exhibits significantly reduced activity against BRD2 and BRD3.[3][4]

The selectivity of AT1 for BRD4, particularly the BRD4BD2 domain, is therefore a direct consequence of the specific and cooperative protein-protein interactions it induces upon forming a ternary complex with VHL. The subtle differences in the surface residues of the bromodomains of BRD2 and BRD3 are sufficient to disfavor the formation of a stable and cooperative ternary complex with AT1 and VHL.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the binding and degradation activity of AT1.

Table 1: Binary and Ternary Complex Binding Affinities of AT1

| Binding Interaction | Technique | Kd (nM) | Reference |

| AT1 : BRD4BD2 | ITC | 45 | [10] |

| AT1 : VHL | ITC | 335 | [10] |

| VHL : AT1:BRD4BD2 (Ternary) | ITC | 47 | [10] |

Table 2: Thermodynamic and Stability Data for the AT1:BRD4BD2:VHL Ternary Complex

| Parameter | Technique | Value | Reference |

| Cooperativity (α) | ITC | 7 | [10] |

| ΔG (Gibbs Free Energy) | ITC | -21.2 kcal/mol | [10] |

| t1/2 (Half-life) | SPR | 26 s | [10] |

Table 3: Cellular Degradation Activity of AT1

| Cell Line | Target | Parameter | Value (nM) | Reference |

| HeLa | BRD4 | DC50 (24h) | 30-100 | [10] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the structural and functional properties of AT1.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binary and ternary complex formation.

Methodology:

-

Sample Preparation:

-

Express and purify recombinant human BRD4 bromodomains (BD1 and BD2) and the VHL-ElonginB-ElonginC (VCB) complex.

-

Perform extensive dialysis of all protein samples into the same buffer batch (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.[11]

-

Prepare a stock solution of AT1 in the same dialysis buffer, with a final DMSO concentration matched across all solutions and kept to a minimum (e.g., <2%).

-

Accurately determine the concentrations of all proteins and the PROTAC.

-

-

ITC Experiment (Binary Titration):

-

Load the protein (e.g., 20-50 µM BRD4BD2) into the sample cell of the ITC instrument.

-

Load the PROTAC (e.g., 200-500 µM AT1) into the titration syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 2 µL every 180 seconds).[12]

-

Record the heat changes upon each injection.

-

-

ITC Experiment (Ternary Titration):

-

To determine the ternary Kd and cooperativity, pre-saturate one of the proteins with the PROTAC. For example, incubate BRD4BD2 with a slight molar excess of AT1.

-

Load the pre-formed binary complex into the sample cell.

-

Load the second protein (e.g., VCB complex) into the titration syringe.

-

Perform the titration as described for the binary experiment.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

-

Calculate cooperativity (α) using the equation: α = Kd(binary protein 1) / Kd(ternary protein 1).

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Purpose: To detect and quantify the formation of the ternary complex in a high-throughput format.

Methodology:

-

Reagent Preparation:

-

Use tagged proteins, for example, His-tagged BRD4 and GST-tagged VHL.

-

Use AlphaLISA Nickel Chelate Acceptor beads to bind the His-tagged protein and Anti-GST Donor beads to bind the GST-tagged protein.[13]

-

Prepare serial dilutions of the PROTAC (AT1).

-

-

Assay Procedure:

-

In a 384-well microplate, add the His-tagged BRD4, GST-tagged VHL, and the PROTAC at various concentrations.

-

Incubate the mixture to allow for ternary complex formation (e.g., 60-90 minutes at room temperature).[14]

-

Add the AlphaLISA Acceptor beads and incubate.

-

Add the AlphaLISA Donor beads and incubate in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an Alpha-enabled plate reader.

-

The formation of the ternary complex brings the Donor and Acceptor beads into close proximity, resulting in a luminescent signal.

-

Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that do not contribute to the proximity signal. The peak of the curve represents the optimal concentration for ternary complex formation.

-

X-ray Crystallography of a PROTAC Ternary Complex

Purpose: To determine the three-dimensional structure of the PROTAC-induced ternary complex at atomic resolution.

Methodology:

-

Protein Expression and Purification:

-

Co-express the components of the VHL-ElonginB-ElonginC (VCB) complex and purify it to high homogeneity.[3]

-

Express and purify the target bromodomain (e.g., BRD4BD2).

-

Verify the purity and monodispersity of the protein preparations by SDS-PAGE and size-exclusion chromatography.

-

-

Ternary Complex Formation and Crystallization:

-

Incubate the VCB complex and the bromodomain with a slight molar excess of the PROTAC to form the ternary complex.

-

The stability and cooperativity of the ternary complex are critical for successful crystallization.[15]

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop).

-

Optimize initial crystal hits to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement with known structures of the individual components as search models.

-

Build and refine the model of the ternary complex, including the PROTAC molecule, into the electron density map.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the structural basis of AT1's selectivity for BRD4.

Caption: The general mechanism of action for a PROTAC like AT1.

Caption: Formation of the cooperative ternary complex.

References

- 1. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AT1 PROTAC Ternary Complex Formation with VHL

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the formation of the ternary complex between the AT1 PROTAC, the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the target protein, Bromodomain-containing protein 4 (BRD4). We will delve into the quantitative biophysical data, detailed experimental protocols, and the structural underpinnings that govern this critical interaction for targeted protein degradation.

Introduction: The PROTAC Mechanism and the VHL-AT1-BRD4 System

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex, bringing the target and the E3 ligase into close proximity.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target for recognition and subsequent degradation by the 26S proteasome.[1]

AT1 is a PROTAC designed to selectively degrade BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, by recruiting the VHL E3 ligase.[3][4] The design of AT1 was rationally guided by the crystal structure of the ternary complex formed by its parent compound, MZ1, with VHL and the second bromodomain of BRD4 (BRD4BD2).[3][5] This structural insight allowed for modifications that enhance selectivity for BRD4 over other BET family members like BRD2 and BRD3.[4][5]

Quantitative Data on Ternary Complex Formation

The stability and formation of the ternary complex are paramount for efficient protein degradation. These interactions are characterized by binding affinities (Kd) and the cooperativity factor (α). Cooperativity describes how the binding of one protein to the PROTAC influences the binding of the second protein.[6] A cooperativity factor α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes would suggest. Conversely, α < 1 indicates negative cooperativity.[7]

Table 1: Binary Binding Affinities of AT1

| Interacting Molecules | Technique | Binding Affinity (Kd, nM) | Reference |

| AT1 : VHL | ITC | 330 | [5] |

| AT1 : BRD4BD1 | ITC | 75 ± 23 | |

| AT1 : BRD4BD2 | ITC | 35 ± 4 | |

| AT1 : BRD2BD1 | ITC | 111 ± 14 | |

| AT1 : BRD2BD2 | ITC | 94 ± 9 | |

| AT1 : BRD3BD1 | ITC | 35 ± 3 | |

| AT1 : BRD3BD2 | ITC | 39 ± 8 |

Table 2: Ternary Complex Properties of AT1 and Parent Compound MZ1

| Ternary Complex | Technique | Kd (nM) | Cooperativity (α) | Dissociative Half-life (t1/2) | Reference |

| VHL : AT1 : BRD4BD2 | ITC | N/A | 7 | N/A | [5] |

| VHL : AT1 : BRD4BD2 | SPR | ~18 | ~5 | 11 sec | [6][8] |

| VHL : MZ1 : BRD4BD2 | SPR | ~4 | ~20 | 83 sec | [6] |

| VHL : MZ1 : BRD2BD2 | SPR | ~5 | ~12 | 63 sec | [6] |

| VHL : MZ1 : BRD3BD2 | SPR | ~56 | ~1.2 | < 1 sec | [6] |

Note: Cooperativity (α) is calculated as the ratio of the binary Kd (PROTAC:VHL) to the ternary Kd (PROTAC:VHL with target present). The data clearly shows that while AT1 has slightly reduced potency compared to MZ1, it maintains significant positive cooperativity specifically with BRD4BD2, contributing to its degradation selectivity.

Table 3: Cellular Degradation Profile of AT1

| Cell Line | Target Protein | Time | DC50 | Dmax | Reference |

| HEK293T | BRD4 | 24h | 1-3 µM causes significant depletion | >90% | [5] |

| HEK293T | BRD2 | 24h | Negligible activity | <10% | [5] |

| HEK293T | BRD3 | 24h | Negligible activity | <10% | [5] |

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Accurate characterization of ternary complex formation relies on precise biophysical and cellular assays.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[] This provides a complete thermodynamic profile of the interaction.[10]

Protocol for Ternary Complex Cooperativity Measurement:

-

Protein Preparation: Express and purify recombinant VHL complex (VCB: VHL, Elongin C, Elongin B) and the target bromodomain (e.g., BRD4BD2) to >95% purity. Dialyze all proteins and dissolve the PROTAC into the final dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.

-

Binary Titration (AT1 into VCB):

-

Load the sample cell of the calorimeter with VCB complex (typically 10-20 µM).

-

Load the injection syringe with AT1 PROTAC (typically 100-200 µM).

-

Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).

-

Integrate the heat-change peaks and fit the data to a single-site binding model to determine the binary Kd (Kd_binary).

-

-

Ternary Titration (AT1:BRD4BD2 complex into VCB):

-

Load the sample cell with the same concentration of VCB complex as the binary experiment.

-

Prepare the injectant by pre-saturating the AT1 PROTAC (e.g., 100-200 µM) with a molar excess of BRD4BD2 (e.g., 1.2x).

-

Perform the same injection series as the binary experiment.

-

Fit the resulting data to determine the apparent Kd for the ternary complex formation (Kd_ternary).

-

-

Cooperativity Calculation: Calculate the cooperativity factor α = Kd_binary / Kd_ternary.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association rates (kon) and dissociation rates (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).[6]

Protocol for Ternary Complex Kinetics Measurement:

-

Chip Preparation and Ligand Immobilization:

-

Use a sensor chip (e.g., a Biacore CM5 or Streptavidin chip).

-

Immobilize the E3 ligase (VHL complex) onto the chip surface. For example, using a biotinylated VHL construct on a streptavidin chip ensures controlled orientation.[11] A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.

-

-

Binary Binding Analysis (AT1 to VHL):

-

Prepare a series of dilutions of the AT1 PROTAC in running buffer (e.g., HBS-EP+).

-

Inject the AT1 solutions over the VHL and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases.

-

Regenerate the surface if necessary between injections.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd_binary.[11]

-

-

Ternary Binding Analysis (AT1:BRD4BD2 to VHL):

-

Prepare analyte solutions by pre-incubating each concentration of AT1 with a near-saturating concentration of the target protein (BRD4BD2).[11]

-

Inject these pre-formed binary complex solutions over the immobilized VHL surface.

-

Collect association and dissociation data as before. Due to the potentially slow off-rates of cooperative ternary complexes, a single-cycle kinetics (SCK) format is often preferred to avoid surface regeneration.[6]

-

Fit the data to determine the kinetic parameters for the ternary complex (kon_ternary, koff_ternary, and Kd_ternary).

-

-

Data Analysis: Compare the binary and ternary kinetics. The dissociative half-life (t1/2 = ln(2)/koff) is a key parameter indicating the stability of the complex.[6]

This assay directly measures the reduction in the levels of the target protein within cells following treatment with the PROTAC.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a serial dilution of AT1 PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (BRD4).

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

-

Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis: Detect the signal using an appropriate substrate (e.g., chemiluminescent). Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Plot the percentage of remaining BRD4 protein against the PROTAC concentration to determine the DC50 and Dmax values.

Structural Basis of Cooperativity and Selectivity

The crystal structure of the VHL:MZ1:BRD4BD2 ternary complex provided the foundational insights for AT1's design.[5] The structure revealed that the PROTAC does not simply act as a passive tether. Instead, it folds into a compact conformation that induces a new protein-protein interface between VHL and BRD4BD2, burying a significant surface area.[5][12] This interface is stabilized by a network of specific hydrophobic and electrostatic interactions, which are the source of the high positive cooperativity observed.[5]

The selectivity of AT1 for BRD4 arises from subtle differences in the amino acid residues at this induced interface among the BET family members. For instance, a key difference between the second bromodomains of BRD4/BRD2 and BRD3 is a glycine-to-glutamate swap. In the BRD3 context, the bulkier glutamate side chain would create a steric clash within the ternary complex, destabilizing it and leading to a much shorter half-life and consequently, poor degradation.[6][11] AT1 was designed to optimize the interactions specific to the BRD4 interface, thereby enhancing its selective degradation profile.[5]

Conclusion

The formation of a stable and cooperative ternary complex is the cornerstone of the AT1 PROTAC's mechanism for achieving potent and selective degradation of BRD4. The AT1 molecule leverages favorable protein-protein interactions between VHL and BRD4 that are induced upon its binding, resulting in a ternary complex with a significantly longer lifetime compared to non-cooperative or negatively cooperative assemblies. This guide has outlined the key quantitative metrics, detailed the essential experimental protocols for their measurement, and explained the structural rationale for this cooperativity. A thorough understanding and application of these principles and techniques are critical for the rational design and optimization of future PROTAC degraders.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. scispace.com [scispace.com]

- 3. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]

- 4. AT 1 | Active Degraders | Tocris Bioscience [tocris.com]

- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cooperativity in AT1-Induced BRD4 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This guide provides a detailed technical overview of the principles and methodologies for studying cooperativity in the context of AT1, a highly selective PROTAC that induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.

AT1 is a PROTAC that chemically links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to (+)-JQ1, a potent inhibitor of the BET family of proteins.[1] Its remarkable selectivity for degrading BRD4 over other BET family members, such as BRD2 and BRD3, is a direct consequence of cooperative ternary complex formation.[2][3] Understanding and quantifying this cooperativity is paramount for the rational design and optimization of next-generation selective protein degraders.

Core Concept: Cooperativity in Ternary Complex Formation

The mechanism of action of AT1 involves the formation of a ternary complex comprising AT1, the target protein (BRD4), and the VHL E3 ligase.[4][5] The stability and formation of this complex are critical for the subsequent ubiquitination and proteasomal degradation of BRD4.[6][7]

Cooperativity (α) is a measure of the influence that the binding of one protein partner has on the binding affinity of the other. In the context of AT1, it quantifies how the interaction between AT1 and BRD4 affects the affinity of AT1 for VHL, and vice versa. A cooperativity value greater than 1 (α > 1) indicates positive cooperativity, meaning the formation of the binary complex (e.g., AT1-BRD4) enhances the binding of the third component (VHL). This increased affinity leads to a more stable and populated ternary complex, which in turn drives efficient and selective degradation.[8][9] The pronounced cooperativity observed in the VHL-AT1-BRD4BD2 complex is a key determinant of AT1's selectivity for BRD4.[10]

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for the interaction of AT1 with BRD4 and the VHL E3 ligase, highlighting the cooperativity in ternary complex formation and the resulting degradation potency.

| Interaction | Parameter | Value | Reference |

| Binary Binding | |||

| AT1 - BRD4 (BD2) | Kd | 44 nM | [10] |

| AT1 - VHL | Kd | 330 nM | [1] |

| Ternary Complex Formation | |||

| VHL-AT1-BRD4BD2 | Cooperativity (α) | 7 | [1] |

| VHL-AT1-BRD4BD2 | ΔG | -21.2 kcal/mol | [1] |

| Cellular Degradation | |||

| BRD4 Degradation (HeLa cells, 24h) | DC50 | 30-100 nM | [1] |

| BRD4 Degradation (HeLa cells, 24h) | Dmax | >95% | [1] |

| Interaction with other BET Bromodomains | Parameter | Value | Reference |

| AT1 - BRD2BD1 | Kd | 111 ± 14 nM | [10] |

| AT1 - BRD2BD2 | Kd | 94 ± 9 nM | [10] |

| AT1 - BRD3BD1 | Kd | 35 ± 3 nM | [10] |

| AT1 - BRD3BD2 | Kd | 39 ± 8 nM | [10] |

| AT1 - BRD4BD1 | Kd | 75 ± 23 nM | [10] |

Signaling Pathway and Mechanism of Action

The degradation of BRD4 induced by AT1 follows a multi-step process initiated by the formation of the ternary complex.

As depicted in Figure 1, AT1 first binds to both BRD4 and the VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin-2 (CUL2), and RBX1, to form a ternary complex.[11][12][13] This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[6][7] AT1 is subsequently released and can engage in further catalytic cycles of degradation.[7]

Experimental Workflows

A typical workflow for characterizing the cooperativity and degradation efficacy of a PROTAC like AT1 involves a series of biophysical and cell-based assays.

This workflow (Figure 2) starts with biophysical assays to determine binding affinities and cooperativity, followed by cellular assays to quantify protein degradation and assess selectivity, and culminates in functional assays to measure the biological consequences of target degradation.[14][15]

Logical Relationship: Cooperativity and Selectivity

The high selectivity of AT1 for BRD4 over other BET family members is a direct outcome of the cooperative formation of the ternary complex.

As illustrated in Figure 3, the specific protein-protein interactions between VHL and BRD4BD2, induced by AT1, lead to high positive cooperativity. This results in the preferential formation of a stable ternary complex with BRD4. In contrast, the interactions with other BET family members are less favorable, leading to low or no cooperativity, unstable ternary complexes, and consequently, inefficient degradation.[10][16]

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

Objective: To determine the binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and cooperativity (α) of binary and ternary complex formation.

Materials:

-

Purified recombinant BRD4 bromodomain (e.g., BD2) protein

-

Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

-

AT1 PROTAC

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

-

Sample Preparation:

-

Dialyze all proteins and dissolve the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.[17]

-

Determine accurate concentrations of all components.

-

For a typical experiment, prepare protein solutions at ~10-20 µM in the cell and the ligand/PROTAC at ~100-200 µM in the syringe.[18]

-

-

Binary Titrations:

-

AT1 into BRD4: Titrate AT1 into the cell containing BRD4 to determine the Kd of the AT1-BRD4 interaction.

-

AT1 into VBC: Titrate AT1 into the cell containing the VBC complex to determine the Kd of the AT1-VBC interaction.

-

-

Ternary Titration:

-

To measure the affinity of VBC for the pre-formed AT1-BRD4 complex, saturate BRD4 with a slight excess of AT1 and place this binary complex in the cell.

-

Titrate the VBC complex into the cell containing the AT1-BRD4 complex.

-

-

Data Analysis:

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to obtain Kd, n, and ΔH.[19]

-

Calculate the cooperativity factor (α) using the following equation: α = Kd(AT1-VBC) / Kd(VBC to AT1-BRD4 complex)

-

Western Blot for BRD4 Degradation

Objective: To quantify the dose- and time-dependent degradation of endogenous BRD4 in cells treated with AT1.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

AT1 PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with a range of AT1 concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.[20]

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein lysates to the same concentration and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.[21]

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.[20]

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for BRD4 and the loading control.

-

Normalize BRD4 levels to the loading control and plot as a percentage of the vehicle control to determine DC50 and Dmax values.[22]

-

NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the formation of the AT1-BRD4-VHL ternary complex in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-BRD4 and HaloTag®-VHL

-

Transfection reagent

-

AT1 PROTAC

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Reagent

-

Plate reader capable of measuring filtered luminescence

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-VHL expression vectors.[23]

-

-

Cell Plating and Treatment:

-

Plate the transfected cells in a white 384-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

-

Treat the cells with a serial dilution of AT1.

-

-

Luminescence Measurement:

-

Add the Nano-Glo® Live Cell Reagent.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals using a plate reader with appropriate filters.[24]

-

-

Data Analysis:

In Vitro Ubiquitination Assay

Objective: To demonstrate that AT1-mediated ternary complex formation leads to the ubiquitination of BRD4.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VBC complex

-

Recombinant BRD4

-

Ubiquitin

-

ATP

-

AT1 PROTAC

-

Ubiquitination reaction buffer

Protocol:

-

Reaction Setup:

-

Combine E1, E2, VBC, BRD4, ubiquitin, and ATP in the reaction buffer.

-

Add AT1 or a vehicle control to the reactions.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

Conclusion

The selective degradation of BRD4 by the PROTAC AT1 is a compelling example of how inducing cooperativity in ternary complex formation can be harnessed to achieve therapeutic selectivity. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify this phenomenon. A thorough understanding of the interplay between binding affinities, cooperativity, and cellular degradation is essential for the continued development of potent and selective targeted protein degraders. By applying these principles and techniques, the scientific community can accelerate the discovery of novel therapeutics for a wide range of diseases.

References

- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 4. glpbio.com [glpbio.com]

- 5. mdpi.com [mdpi.com]

- 6. revvity.com [revvity.com]

- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. The von Hippel-Lindau tumor suppressor protein mediates ubiquitination of activated atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal Structure of the Cul2-Rbx1-EloBC-VHL Ubiquitin Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 20. bio-rad.com [bio-rad.com]

- 21. bosterbio.com [bosterbio.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

- 25. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BRD4 Degrader AT1 on c-Myc Transcription: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of the BRD4 degrader AT1 on the transcription of the proto-oncogene c-Myc. As a key regulator of cellular proliferation and growth, c-Myc is a critical target in oncology research. The development of Proteolysis Targeting Chimeras (PROTACs) like AT1, which induce the degradation of specific proteins, represents a promising therapeutic strategy. This document provides a comprehensive analysis of AT1's function, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the underlying molecular processes.

Introduction: BRD4 and its Role in c-Myc Regulation

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. One of the most critical downstream targets of BRD4 is the MYC gene. BRD4 is known to occupy the promoter and enhancer regions of MYC, facilitating the transcription of c-Myc and driving cell cycle progression.[1][2][3] Dysregulation of the BRD4-c-Myc axis is a hallmark of many cancers, making BRD4 an attractive target for therapeutic intervention.

AT1: A Selective BRD4 Degrader

AT1 is a PROTAC designed to selectively target BRD4 for degradation.[4] It is a heterobifunctional molecule consisting of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, typically the von Hippel-Lindau (VHL) E3 ligase.[5][6] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. By removing the BRD4 protein entirely, rather than just inhibiting its binding activity, PROTACs like AT1 can lead to a more profound and sustained downstream effect.

Effect of BRD4 Degradation on c-Myc Transcription

The degradation of BRD4 by PROTACs leads to a significant reduction in c-Myc transcription.[7][8] This occurs because the removal of BRD4 from the MYC gene's regulatory elements prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and RNA Polymerase II, which are essential for transcriptional elongation.[1][3] Consequently, the production of c-Myc mRNA is suppressed, leading to a decrease in c-Myc protein levels and subsequent inhibition of cell proliferation and tumor growth.[9][10]

Quantitative Data on c-Myc Downregulation

| Compound | Cell Line | Treatment Concentration | Duration (hours) | c-Myc mRNA Reduction (% of control) | Reference |

| MZ1 | LS174t | 1 µM | 24 | ~80% | [8] |

| dBET1 | LS174t | 1 µM | 24 | ~75% | [8] |

| ARV-825 | T-ALL cells | Varies | 48 | Significant Downregulation | [9] |

These data demonstrate that targeted degradation of BRD4 by PROTACs robustly suppresses c-Myc transcription across different cancer cell lines.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

BRD4-Mediated c-Myc Transcription and the Effect of AT1

Caption: BRD4-c-Myc signaling and AT1's mechanism of action.

Experimental Workflow for Assessing AT1's Effect on c-Myc Transcription

Caption: Workflow for analyzing AT1's effect on c-Myc.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effect of BRD4 degraders on c-Myc transcription. These should be optimized for specific cell lines and laboratory conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MV4-11, LS174t) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with varying concentrations of AT1 (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).

RNA Extraction and Reverse Transcription

-

RNA Isolation: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/280 ratios should be between 1.8 and 2.1.

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

Quantitative Real-Time PCR (RT-qPCR)

-

Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Primer Sequences (Example):

-

c-Myc Forward: 5'-CTT CTG CTC GAG GCT GCA G-3'

-

c-Myc Reverse: 5'-GTT GCT GAT CTG TCT CAG GAG C-3'

-

GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

-

GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

-

-

Thermocycling Conditions: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

-

Data Analysis: Calculate the relative expression of MYC mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[8]

Western Blotting

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD4 (1:1000), c-Myc (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.[9]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Conclusion

The this compound represents a powerful tool for targeting the BRD4-c-Myc axis in cancer. By inducing the selective degradation of BRD4, AT1 effectively shuts down the transcriptional machinery responsible for c-Myc expression. This leads to a potent and sustained suppression of this critical oncoprotein. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of AT1 and other BRD4 degraders in various cancer models. The continued development of such targeted protein degradation strategies holds significant promise for the future of oncology drug discovery.

References

- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 4. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]

- 5. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

The Role of the BRD4 Degrader AT1 in Cancer Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in a multitude of cancers.[1][2] Its role in regulating the transcription of key oncogenes, including c-Myc, makes it a central player in cancer cell proliferation and survival.[1][2] Traditional small-molecule inhibitors of BRD4 have shown therapeutic promise, but challenges such as incomplete target inhibition and potential for drug resistance have spurred the development of alternative strategies. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of target proteins. AT1 is a highly selective, potent, and VHL-based PROTAC designed to specifically degrade BRD4.[3][4][5][6][7] This technical guide provides an in-depth overview of the role of the BRD4 degrader AT1 in cancer epigenetics, detailing its mechanism of action, summarizing key quantitative data, outlining its impact on signaling pathways, and providing insights into relevant experimental methodologies.

BRD4: A Key Epigenetic Regulator in Cancer

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails.[1][8] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating gene expression.[1] In cancer, BRD4 is frequently overexpressed and plays a pivotal role in driving the transcription of oncogenes involved in cell cycle progression, proliferation, and apoptosis evasion.[1][2] BRD4 is known to be a key regulator of the master oncogene c-Myc, making it an attractive target for cancer therapy.[1] Furthermore, BRD4 has been implicated in DNA damage repair and the regulation of signal transduction pathways, including NF-κB signaling.[1]

AT1: A Selective BRD4 Degrader

AT1 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of BRD4.[3][4] PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (in this case, the BRD4 inhibitor (+)-JQ1), a linker, and a ligand for an E3 ubiquitin ligase (for AT1, a von Hippel-Lindau or VHL ligand).[3][4]

Mechanism of Action

AT1 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase.[3] This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. A key feature of AT1 is its high selectivity for BRD4, with minimal degradation of other BET family members like BRD2 and BRD3.[3][9][10]

Quantitative Data for AT1

The following tables summarize the key quantitative data for the this compound, compiled from various studies.

Table 1: Binding Affinity and Degradation Potency of AT1

| Parameter | Value | Cell Line/System | Reference |

| Kd for Brd4BD2 | 44 nM | In cells | [4][5][6][7] |

| Kd for Brd4BD2 (ITC) | 45 nM | Biophysical | [3] |

| Kd for VHL (ITC) | 335 nM | Biophysical | [3] |

| Ternary Kd (VHL, in presence of Brd4BD2) | 47 nM | Biophysical | [3] |

| DC50 for BRD4 | 10-100 nM | Various cancer cells | [9][10] |

| Dmax for BRD4 | > 90-95% | HeLa, other cancer cells | [3][9][10] |

| pEC50 (Antiproliferative) | 5.9 | MV4;11 cells (48h) | [3] |

Table 2: Selectivity of AT1 for BET Family Proteins

| Protein Target | Binding Affinity (Kd) | Degradation Activity | Reference |

| Brd4BD1 | 75 ± 23 nM | Remarkable depletion | [4][11] |

| Brd4BD2 | 44 nM | Remarkable depletion | [4][5][6][7] |

| Brd2BD1 | 111 ± 14 nM | Negligible | [4][6] |

| Brd2BD2 | 94 ± 9 nM | Negligible | [4][6] |

| Brd3BD1 | 35 ± 3 nM | Negligible | [4] |

| Brd3BD2 | 39 ± 8 nM | Negligible | [4] |

Impact of AT1 on Cancer-Related Signaling Pathways

By inducing the degradation of BRD4, AT1 significantly impacts downstream signaling pathways that are crucial for cancer cell survival and proliferation.

Downregulation of c-Myc

One of the most well-established consequences of BRD4 inhibition or degradation is the suppression of the c-Myc oncogene. BRD4 directly regulates the transcription of MYC. AT1-mediated degradation of BRD4 leads to a significant reduction in c-Myc protein levels, resulting in cell cycle arrest and inhibition of proliferation in various cancers, including acute myeloid leukemia (AML).[3]

Modulation of the Jagged1/Notch1 Signaling Pathway

In triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[8][12] The Jagged1/Notch1 signaling pathway is critical for cancer cell migration and invasion.[8][13] BRD4 binds to the JAG1 promoter, and its degradation by agents like AT1 would be expected to suppress Jagged1 expression, thereby inhibiting Notch1 signaling and reducing the metastatic potential of breast cancer cells.[8]

Experimental Protocols and Workflows

Detailed experimental protocols are essential for the evaluation of BRD4 degraders like AT1. Below are generalized methodologies for key experiments.

Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following treatment with AT1.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MV4;11) at an appropriate density. Treat cells with varying concentrations of AT1 (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the relative abundance of BRD4 normalized to the loading control.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 2098836-45-2 | BroadPharm [broadpharm.com]

- 6. This compound | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]

- 10. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

BRD4 Degrader AT1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT1 is a potent and highly selective degrader of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), AT1 operates through an event-driven mechanism, hijacking the cell's natural protein disposal system to specifically eliminate BRD4.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of AT1, along with detailed experimental methodologies for its characterization.

Chemical Structure and Physicochemical Properties

AT1 is a heterobifunctional molecule that connects a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with the well-characterized BRD4 inhibitor, (+)-JQ1.[1][2] This specific design was guided by the crystal structure of the ternary complex formed by a similar degrader, MZ1, with VHL and the second bromodomain of BRD4 (BRD4-BD2).[6]

| Property | Value | Reference |

| Chemical Name | (2S,4R)-1-((R)-2-acetamido-3-((6-(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][4][7][8]triazolo[4,3-a][4][7]diazepin-6-yl)acetamido)hexyl)thio)-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | [1] |

| CAS Number | 2098836-45-2 | [1] |

| Molecular Formula | C48H58ClN9O5S3 | [4][5][9] |

| Molecular Weight | 972.68 g/mol | [2][9] |

| Appearance | Off-white to light yellow solid powder | [4] |

| Solubility | Soluble in DMSO (100 mg/mL) and ethanol (97.27 mg/mL) | [2][10] |

| SMILES | CC1=C(C)SC2=C1C(C3=CC=C(Cl)C=C3)=N--INVALID-LINK--=O)C(N4--INVALID-LINK--C4)C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)=O)=O">C@@HC7=NN=C(C)N27 | [7] |

Mechanism of Action: Targeted Degradation of BRD4

AT1 functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. A key feature of AT1 is its high selectivity for BRD4 over other BET family members, BRD2 and BRD3.[1][2][7] This selectivity is attributed to the cooperative interactions within the ternary complex.[6]

Biological Properties and Quantitative Data

AT1 exhibits potent and selective degradation of BRD4 in cellular assays. Its binding affinity and degradation performance have been quantified through various biophysical and cell-based experiments.

Binding Affinities (Kd)

The dissociation constants (Kd) of AT1 for various bromodomains and the VHL E3 ligase have been determined, highlighting its high affinity for the second bromodomain of BRD4 (BRD4-BD2).

| Target Protein/Domain | Dissociation Constant (Kd) | Reference |

| BRD4-BD2 | 44 nM | [1][7][8] |

| BRD4-BD1 | 75 ± 23 nM | [7][8] |

| BRD2-BD1 | 111 ± 14 nM | [7][8] |

| BRD2-BD2 | 94 ± 9 nM | [7][8] |

| BRD3-BD1 | 35 ± 3 nM | [7][8] |

| BRD3-BD2 | 39 ± 8 nM | [7][8] |

| VHL | 335 nM | [1] |

| VHL (in presence of BRD4-BD2) | 47 nM | [1] |

Cellular Degradation Performance

In cellular contexts, AT1 effectively reduces BRD4 protein levels at nanomolar concentrations.

| Cell Line | Parameter | Value | Reference |

| HeLa | DC50 | 30-100 nM (at 24h) | [1] |

| HeLa | Dmax | > 95% (at 24h) | [1] |

-

DC50 : Concentration of the degrader required to reduce the target protein level by 50%.

-

Dmax : Maximum percentage of protein degradation achieved.

Signaling Pathways Affected by BRD4 Degradation

BRD4 is a critical transcriptional coactivator involved in the expression of numerous genes, including oncogenes like c-MYC. By degrading BRD4, AT1 can modulate these downstream signaling pathways. One notable pathway impacted by BRD4 degradation is the JAK/STAT signaling cascade, which plays a crucial role in inflammation and cellular proliferation.

Experimental Protocols

The characterization of AT1 involves a series of biophysical and cell-based assays. Below are generalized protocols for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to measure the thermodynamic parameters of AT1 binding to BRD4 bromodomains and the VHL E3 ligase.

Key Considerations for ITC:

-

Buffer Matching: The buffer for the protein and ligand must be identical to minimize heats of dilution.[11]

-

Concentrations: The concentration of the macromolecule in the cell is typically 10-20 times the expected Kd, and the ligand concentration in the syringe is 10-20 times that of the macromolecule.[12]

-

Controls: A control titration of the ligand into buffer alone is necessary to determine the heat of dilution.[12]

AlphaLISA for Ternary Complex Formation

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the BRD4-AT1-VHL ternary complex.

Principle: Donor and acceptor beads are coated with antibodies or tags that recognize the target protein (BRD4) and the E3 ligase (VHL). In the presence of AT1, the two beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation. The intensity of the signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" is often observed at high concentrations of the PROTAC, where the formation of binary complexes outcompetes the ternary complex, leading to a decrease in signal.[3]

General Protocol:

-

Recombinant tagged BRD4 and VHL proteins are incubated with varying concentrations of AT1 in an appropriate assay buffer.

-

AlphaLISA acceptor beads conjugated to an antibody recognizing the BRD4 tag and donor beads recognizing the VHL tag are added.

-

The mixture is incubated to allow for complex formation and bead association.

-

The plate is read on an Alpha-enabled microplate reader.

Cellular BRD4 Degradation Assay (Western Blot)

This assay is used to determine the concentration- and time-dependent degradation of endogenous BRD4 in a cellular context.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat the cells with a serial dilution of AT1 for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-tubulin). Subsequently, incubate with the appropriate secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the BRD4 signal to the loading control. The DC50 and Dmax values can then be calculated from the dose-response curve.[13]

Conclusion

AT1 is a valuable research tool for studying the biological functions of BRD4 and for the development of novel therapeutics. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it a paradigm for the rational design of PROTAC degraders. The experimental protocols outlined in this guide provide a framework for the robust characterization of AT1 and similar molecules, facilitating further advancements in the field of targeted protein degradation.

References

- 1. glpbio.com [glpbio.com]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. BRD4 degrader AT1 | PROTAC BRD4 degrader | CAS 2098836-45-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SLAS2024 [slas2024.eventscribe.net]

- 9. This compound, 2098836-45-2 | BroadPharm [broadpharm.com]

- 10. abmole.com [abmole.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 13. reactionbiology.com [reactionbiology.com]

Technical Guide: Binding Affinity of AT1 for BRD4 Bromodomains

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the binding affinity of ligands, with a focus on the Proteolysis Targeting Chimera (PROTAC) AT1, for the bromodomains of Bromodomain-containing protein 4 (BRD4). It includes quantitative data for representative BRD4 ligands, detailed experimental methodologies, and visualizations of pathways and workflows.

Introduction to BRD4 and the AT1 Degrader

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific genomic loci.[3][4][5] BRD4 possesses two highly conserved N-terminal bromodomains, BD1 and BD2, which are the primary sites of interaction with acetylated proteins and are major targets for therapeutic intervention in diseases like cancer and inflammation.[4][6][7]

AT1 is a small-molecule PROTAC designed to specifically target BRD4 for degradation.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs like AT1 induce the selective removal of the target protein from the cell. They achieve this by acting as a bridge between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. Understanding the binding affinity of the BRD4-targeting component of AT1 to its bromodomains is fundamental to characterizing its potency and selectivity.

Quantitative Analysis of Ligand Binding to BRD4 Bromodomains

The binding affinity of a ligand to its target is a critical parameter in drug development, typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While AT1 is established as a BRD4 degrader, specific quantitative binding affinity data for its warhead to the individual BRD4 bromodomains is not available in the provided search results.

However, to provide a clear context for the range and methods of affinity measurement for BRD4-targeting compounds, the table below summarizes data for other well-characterized BRD4 inhibitors.

| Compound | Target Domain(s) | Assay Method | Affinity Metric | Value | Reference |

| JQ1 | BRD4 BD1 | AlphaScreen | IC50 | 77 nM | [4][8] |

| BRD4 BD2 | AlphaScreen | IC50 | 33 nM | [4][8] | |

| BI-2536 | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 37 ± 3 nM | [9] |

| TG-101209 | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 123 ± 18 nM | [9] |

| Resveratrol | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 6.6 µM | [10] |

Signaling Pathways and Mechanism of Action

Native BRD4 Signaling Pathway

BRD4 functions by recognizing and binding to acetylated histones at promoter and enhancer regions. This binding event serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[7] The P-TEFb complex then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and subsequent gene expression, particularly of oncogenes like c-Myc.[7][11]

References

- 1. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intersection of Cardiovascular Signaling and Epigenetic Regulation: A Technical Guide to AT1 Receptor Pathways and BRD4 Degradation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The Angiotensin II Type 1 (AT1) receptor is a critical mediator of cardiovascular physiology and pathology, while Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader implicated in various diseases, including cardiovascular conditions. While a direct signaling cascade leading to AT1-mediated ubiquitination of BRD4 is not established in the current scientific literature, understanding the independent roles and regulation of both proteins is paramount for developing novel therapeutic strategies. This technical guide provides an in-depth overview of the canonical AT1 receptor signaling pathways and the known mechanisms of BRD4 ubiquitination and degradation, with a focus on targeted protein degradation technologies.

The Angiotensin II Type 1 (AT1) Receptor Signaling Cascade

The AT1 receptor, a G-protein coupled receptor (GPCR), is the principal mediator of the physiological and pathophysiological effects of Angiotensin II (Ang II).[1][2] Activation of the AT1 receptor triggers a complex network of intracellular signaling pathways that regulate blood pressure, fluid and electrolyte homeostasis, and cellular growth and proliferation.[1][3][4][5] Dysregulation of AT1 receptor signaling is a key contributor to the pathogenesis of hypertension, heart failure, and other cardiovascular diseases.[4][5][6]

G-Protein Dependent Signaling

Upon Ang II binding, the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and G12/13.[7]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ activate protein kinase C (PKC), a family of serine/threonine kinases that phosphorylate a multitude of downstream targets, influencing processes like vasoconstriction, inflammation, and cell growth.[1][3]

-

-

G12/13 Pathway: The AT1 receptor can also couple to G12/13, which activates the Rho/Rho-kinase (ROCK) pathway.[1][2] This pathway is crucial for regulating smooth muscle contraction, cytoskeletal organization, and gene expression.[2]

G-Protein Independent Signaling (β-Arrestin Pathway)

Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the AT1 receptor can recruit β-arrestins.[1][6] This interaction not only desensitizes G-protein signaling but also initiates a distinct wave of G-protein-independent signaling.[6][7] β-arrestin-mediated signaling can activate pathways such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), contributing to cellular hypertrophy and inflammation.[1][6]

Receptor Transactivation

AT1 receptor activation can also lead to the transactivation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[1][2] This occurs through the activation of metalloproteinases that cleave and release EGFR ligands. The subsequent activation of EGFR signaling contributes to the long-term hypertrophic and proliferative effects of Ang II.[1]

Signaling Pathway Diagram: AT1 Receptor Signaling

Caption: Overview of major signaling pathways activated by the AT1 receptor.

Ubiquitination and Degradation of BRD4

BRD4 is an epigenetic reader that plays a crucial role in regulating gene transcription by binding to acetylated histones.[8][9] Its protein levels are tightly controlled, in part, through the ubiquitin-proteasome system (UPS).[9] While a direct link to AT1 signaling is not documented, the targeted degradation of BRD4 has emerged as a promising therapeutic strategy, particularly in oncology.

E3 Ligases Involved in BRD4 Ubiquitination

Several E3 ubiquitin ligases have been identified to mediate the ubiquitination and subsequent proteasomal degradation of BRD4. One key E3 ligase is the Speckle-Type POZ protein (SPOP).[9] SPOP recognizes and binds to BRD4, leading to its polyubiquitination and degradation.[9] The deubiquitinase DUB3 can counteract this process, thereby stabilizing BRD4.[9]

Targeted Degradation of BRD4 using PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system.[10][11] PROTACs consist of a ligand that binds to the target protein (e.g., BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[11][12]

The mechanism of PROTAC-mediated BRD4 degradation involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the recruited E3 ligase.[11][12] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.[11]

Quantitative Data: BRD4 Degradation by PROTACs

| PROTAC | Recruited E3 Ligase | Cell Line | DC50 | Dmax | Reference |

| AT1 | VHL | HeLa | 30-100 nM | >95% | [12] |

| ARV-825 | Cereblon | Burkitt's Lymphoma cell lines | Not specified | Not specified | [11][13] |

| MZ1 | VHL | HCT116 | Not specified | Not specified | [14] |

DC50: Concentration causing 50% degradation of the target protein. Dmax: Maximum degradation of the target protein.

Workflow Diagram: PROTAC-Mediated BRD4 Degradation

Caption: Schematic of PROTAC-induced degradation of BRD4.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions (e.g., BRD4 and an E3 Ligase)

This protocol is adapted from established methods.[15][16][17]

1. Cell Lysis:

- Culture cells to 80-90% confluency.

- Wash cells twice with ice-cold PBS.

- Lyse cells in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (cell lysate) to a pre-chilled tube.

2. Pre-clearing (Optional):

- Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

- Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

3. Immunoprecipitation:

- Add the primary antibody against the "bait" protein (e.g., anti-BRD4) to the pre-cleared lysate.

- Incubate overnight at 4°C with gentle rotation.

- Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

4. Washing:

- Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

- Discard the supernatant and wash the beads 3-5 times with ice-cold IP lysis buffer.

5. Elution and Analysis:

- Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

- Centrifuge to pellet the beads and collect the supernatant.

- Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., the specific E3 ligase) and the "bait" protein (BRD4).

In Vivo Ubiquitination Assay

This protocol is a generalized procedure based on common laboratory practices.[18][19][20]

1. Cell Transfection and Treatment: